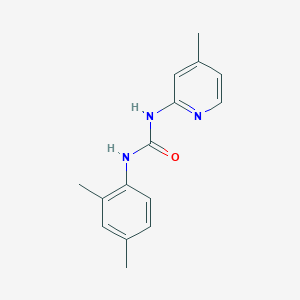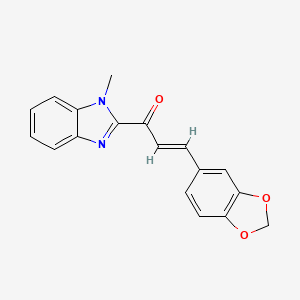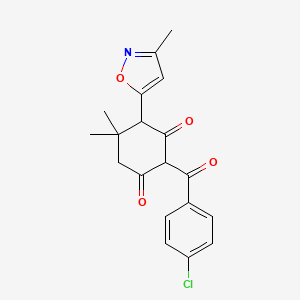![molecular formula C16H11BrF3NO B5398298 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline](/img/structure/B5398298.png)
5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. This compound is synthesized through a specific method and has been found to exhibit various biochemical and physiological effects, which make it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline is not fully understood. However, it has been suggested that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation, tumor growth, and angiogenesis.
Biochemical and Physiological Effects:
Studies have shown that 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline exhibits various biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the activation of nuclear factor-κB, which is a transcription factor that plays a key role in inflammation. In addition, it has been found to inhibit the growth of tumor cells and the formation of new blood vessels, which are essential for tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline in lab experiments is its ability to inhibit the activity of certain enzymes and signaling pathways, which makes it a promising candidate for drug discovery. However, one limitation of using this compound is its low solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its potential as an anti-cancer agent for various types of cancer, such as breast cancer and lung cancer. Additionally, further research is needed to understand the mechanism of action of this compound and to optimize its formulation for better bioavailability and efficacy.
Conclusion:
In conclusion, 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline is a promising compound for scientific research due to its various biochemical and physiological effects. Its potential therapeutic applications make it a candidate for further investigation in the field of drug discovery. Future research should focus on understanding its mechanism of action and optimizing its formulation for better bioavailability and efficacy.
Synthesis Methods
The synthesis of 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline involves a series of chemical reactions that yield the final product. The starting material is 3-(trifluoromethyl)benzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-bromoindoline in the presence of a base to yield 5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline.
Scientific Research Applications
5-bromo-1-[3-(trifluoromethyl)benzoyl]indoline has been found to exhibit various biological activities, such as anti-inflammatory, anti-tumor, and anti-angiogenic properties. These properties make it a promising candidate for further research in the field of drug discovery.
properties
IUPAC Name |
(5-bromo-2,3-dihydroindol-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrF3NO/c17-13-4-5-14-10(9-13)6-7-21(14)15(22)11-2-1-3-12(8-11)16(18,19)20/h1-5,8-9H,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOQBTCBCNYMSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)Br)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-benzyl-4-{3-[2-methoxy-4-(1-propen-1-yl)phenoxy]propyl}piperazine oxalate](/img/structure/B5398225.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2-phenoxyethoxy)phenyl]acrylonitrile](/img/structure/B5398231.png)
![7-{[2-(hydroxymethyl)-1H-benzimidazol-5-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5398241.png)
![ethyl 5-(2,5-dimethoxyphenyl)-2-(4-hydroxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5398242.png)
![N-(4-methoxyphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5398249.png)
![N-(3-fluorophenyl)-2-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,3'-piperidin]-1'-yl)-2-oxoacetamide](/img/structure/B5398251.png)


![1-methyl-1'-[(5-methyl-1H-indazol-3-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5398268.png)
![6-amino-3-ethyl-4-isopropyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5398276.png)
![(1R*,2R*,6S*,7S*)-4-(4-phenylbutanoyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5398280.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-(6-methoxy-2-naphthyl)morpholine](/img/structure/B5398289.png)
